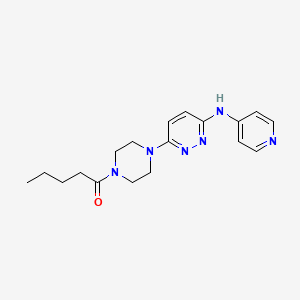

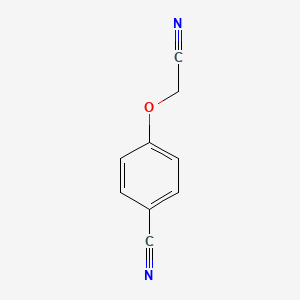

4-(Cyanomethoxy)benzonitrile

Overview

Description

4-(Cyanomethoxy)benzonitrile is a chemical compound with the molecular formula C9H6N2O. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of benzonitriles, including 4-(Cyanomethoxy)benzonitrile, can be achieved through various methods. One such method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .Molecular Structure Analysis

The molecular weight of 4-(Cyanomethoxy)benzonitrile is 158.16. For a more detailed molecular structure analysis, further studies would be required.Scientific Research Applications

- In the pharmaceutical industry, researchers use Benzonitrile as an intermediate for producing various drugs. Its nitrile group can be manipulated to synthesize biologically active molecules .

- In 2018, astronomers detected Benzonitrile in space, marking a significant milestone. It was the first time a specific aromatic molecule had been identified in the interstellar medium. This finding provides insights into the chemical composition of cosmic environments .

- Researchers explore green synthesis methods for Benzonitrile. For instance, Fe3O4-CTAB nanoparticles act as competent catalysts for one-pot synthesis of Benzonitrile. Optimized reaction conditions involve benzaldehyde, NH2OH·HCl, and Fe3O4-CTAB NPs in dimethylformamide (DMF) .

- Benzonitrile exhibits an L-shaped structure due to the cyanomethoxy residue being approximately perpendicular to the benzonitrile plane. Structural investigations provide insights into its properties and reactivity .

Chemical Synthesis and Precursor Compounds

Aromatic Molecule Detection in Space

Green Synthesis and Catalysis

Structural Studies and Conformational Analysis

Environmental Impact and Safety Considerations

Safety and Hazards

Future Directions

Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials. They are also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating . The development of green synthesis methods and the exploration of new applications for these compounds are potential future directions .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been tested for their antimicrobial activity against various bacteria and fungi .

Mode of Action

These compounds often act by binding to specific enzymes or proteins in the target organisms, thereby inhibiting their function .

Biochemical Pathways

For instance, bacterial nitrilases play a significant role in the degradation of toxic defensive nitrile compounds and in the generation of important hormones and signaling molecules .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .

Action Environment

The action, efficacy, and stability of 4-(Cyanomethoxy)benzonitrile can be influenced by various environmental factors. For example, the presence of certain ionic liquids can facilitate the green synthesis of benzonitrile, potentially enhancing its action .

properties

IUPAC Name |

4-(cyanomethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWBBBGCACYSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)

![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2399921.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)